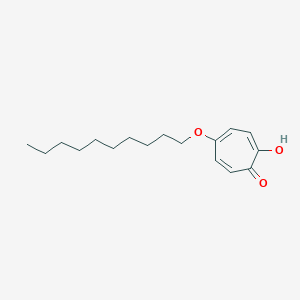
2,4,6-Cycloheptatrien-1-one, 5-(decyloxy)-2-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Cycloheptatrien-1-one, 5-(decyloxy)-2-hydroxy- is an organic compound that belongs to the class of cycloheptatrienones This compound is characterized by a seven-membered ring with alternating double bonds and a ketone group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Cycloheptatrien-1-one, 5-(decyloxy)-2-hydroxy- typically involves the following steps:
Formation of the Cycloheptatrienone Ring: The initial step involves the formation of the cycloheptatrienone ring, which can be achieved through various methods, including the oxidation of cycloheptatriene.
Introduction of the Decyloxy Group: The decyloxy group can be introduced through an etherification reaction, where a decanol derivative reacts with the cycloheptatrienone under acidic or basic conditions.
Hydroxylation: The hydroxy group is introduced at the second position through a hydroxylation reaction, which can be achieved using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Cycloheptatrien-1-one, 5-(decyloxy)-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where the decyloxy or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted cycloheptatrienones.
Scientific Research Applications
2,4,6-Cycloheptatrien-1-one, 5-(decyloxy)-2-hydroxy- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 5-(decyloxy)-2-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Cycloheptatrien-1-one: The parent compound without the decyloxy and hydroxy groups.
2,4,6-Cycloheptatrien-1-one, 3,5-bis-trimethylsilyl-: A derivative with trimethylsilyl groups at the third and fifth positions.
Properties
CAS No. |
141672-40-4 |
|---|---|
Molecular Formula |
C17H26O3 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
5-decoxy-2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-14-20-15-10-12-16(18)17(19)13-11-15/h10-13H,2-9,14H2,1H3,(H,18,19) |
InChI Key |
HYBNEPIXBNMFMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C(=O)C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















